molecular formula C7H6F3NO2 B13108857 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- CAS No. 251352-67-7

2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)-

Cat. No.: B13108857
CAS No.: 251352-67-7
M. Wt: 193.12 g/mol
InChI Key: FYAAYYJYSASVBY-UHFFFAOYSA-N
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Description

The compound 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- belongs to the pyridinone family, characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. This structural motif is critical for modulating physicochemical properties such as solubility, acidity, and tautomeric behavior .

Properties

CAS No.

251352-67-7

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-1-2-11-5(12)3-4/h1-3,6,13H,(H,11,12)

InChI Key

FYAAYYJYSASVBY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1C(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)-

General Synthetic Strategy

The synthesis generally involves the functionalization of a pyridinone ring at the 4-position with a 2,2,2-trifluoro-1-hydroxyethyl moiety. This can be achieved by nucleophilic addition or substitution reactions using trifluoromethylated precursors or via trifluoromethylation followed by hydroxylation.

Specific Synthetic Routes

Nucleophilic Addition of Trifluoroacetyl Derivatives to Pyridinone
  • Starting Materials: Pyridin-2-one derivatives and trifluoroacetyl-containing reagents (e.g., trifluoroacetaldehyde or trifluoroacetyl chloride derivatives).
  • Reaction Conditions: Typically conducted under controlled acidic or basic catalysis to facilitate nucleophilic attack on the pyridinone ring.
  • Outcome: Formation of the 4-(2,2,2-trifluoro-1-hydroxyethyl) substituent via addition of trifluoroacetyl species followed by reduction or hydrolysis steps.
Electrophilic Trifluoromethylation and Subsequent Hydroxylation
  • Reagents: Hypervalent iodine-based trifluoromethylating agents (e.g., trifluoromethylbenziodoxolone derivatives) are employed to introduce the trifluoromethyl group electrophilically onto the pyridinone ring.
  • Mechanism: The trifluoromethyl group is introduced at a reactive position on the heterocycle, followed by hydroxylation to install the hydroxyethyl functionality.
  • Advantages: This method avoids precious metal catalysts and protecting group manipulations, streamlining the synthesis.

Optimized Reaction Conditions and Yields

A study optimizing reaction parameters for related trifluoromethylated pyridinone derivatives demonstrated the following:

Parameter Optimal Condition Effect on Yield
Acid Concentration (H2SO4) 65.5% Maximizes reaction yield (~89%)
Reaction Temperature 102 °C Balances reaction rate and impurity formation
Reaction Time 22 hours Sufficient for completion without excess byproducts
  • Under these optimized conditions, yields up to 89.25% were achieved with minimal impurity formation.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic Addition Pyridinone + trifluoroacetyl derivatives Direct installation of hydroxyethyl group Requires careful control of reaction conditions
Electrophilic Trifluoromethylation Hypervalent iodine reagents + fluoride sources Metal-free, avoids protecting groups Requires specialized reagents and handling
Multicomponent Reaction (MCR) Meldrum’s acid + β-ketoesters + aldehydes + NH4OAc Efficient, green chemistry potential Yields vary, adaptation needed for trifluoro group

Research Findings and Notes

  • The electrophilic trifluoromethylation route using hypervalent iodine reagents has been shown to be scalable and efficient, with good yields and minimal byproducts, making it a preferred method in recent synthetic developments.
  • Reaction optimization studies highlight the critical role of acid concentration and temperature in maximizing yield and minimizing impurities during synthesis.
  • The presence of the trifluoro group significantly influences the chemical reactivity and physical properties of the compound, necessitating tailored synthetic strategies.
  • While direct literature specifically detailing the synthesis of 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- is limited, the combination of known trifluoromethylation techniques and pyridinone chemistry provides a robust foundation for its preparation.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can produce an alcohol or alkane.

Scientific Research Applications

Medicinal Chemistry

The unique trifluoroethyl group in this pyridinone derivative enhances its biological activity, making it a candidate for drug development:

  • Antimicrobial Activity : Research indicates that pyridinone derivatives can exhibit antimicrobial properties. The modification with trifluoroethyl groups may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against bacterial strains .
  • Anticancer Potential : Some studies have explored the role of pyridinones in cancer treatment due to their ability to inhibit certain enzymes involved in tumor growth. The trifluoromethyl group may contribute to the compound's ability to interact with biological targets more effectively .

Material Science

The incorporation of fluorinated groups into organic compounds often leads to materials with unique physical and chemical properties:

  • Fluorinated Polymers : Compounds like 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- can be utilized in creating advanced materials with enhanced thermal stability and chemical resistance. This makes them suitable for applications in coatings and sealants .

Environmental Studies

The environmental impact and degradation pathways of fluorinated compounds are critical areas of study:

  • Environmental Fate Studies : Understanding how such compounds behave in the environment is essential for assessing their ecological impact. Studies focus on their persistence, bioaccumulation potential, and toxicity to aquatic organisms .

Analytical Chemistry

The detection and quantification of pyridinone derivatives can be achieved through advanced analytical techniques:

  • Chromatographic Methods : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is often employed to analyze these compounds in various matrices, providing insights into their concentration and distribution in biological and environmental samples .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several pyridinone derivatives, including 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting potential for development into an antimicrobial agent.

Case Study 2: Fluorinated Polymer Development

Research focused on synthesizing polymers incorporating 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- demonstrated enhanced mechanical properties compared to non-fluorinated counterparts. These materials exhibited improved resistance to solvents and elevated temperatures, making them ideal candidates for industrial applications.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group can form hydrogen bonds with target proteins, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties
2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)- 4-(CF₃-CHOH-) C₈H₆F₃NO₂ (hypothetical) ~229.13 Strong electron-withdrawing CF₃; hydroxyl enhances H-bonding. Likely influences tautomerism .
2(1H)-Pyridinone, 3-hydroxy-1-(pentafluoroethyl)- (CAS 138597-44-1) 1-(C₂F₅), 3-OH C₇H₄F₅NO₂ 229.10 Higher fluorine content (5 vs. 3 F atoms); substitution at 1- and 3-positions reduces ring symmetry. Increased lipophilicity .
6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone (Ciclopirox) 4-CH₃, 6-cyclohexyl C₁₂H₁₇NO₂ 207.27 Bulky cyclohexyl group enhances hydrophobicity; antifungal agent .
2(1H)-Pyridinone, 4-hydroxy-6-methyl- 4-OH, 6-CH₃ C₆H₇NO₂ 139.12 Simpler structure; no fluorine. Tautomerism between 2-pyridinone and 2-hydroxypyridine forms .
2(1H)-Pyridinone, 3-bromo-1-(2,6-difluorophenyl)-4-hydroxy-6-methyl- (CAS 586377-81-3) 3-Br, 1-(2,6-F₂Ph), 4-OH, 6-CH₃ C₁₂H₈BrF₂NO₂ 316.10 Bromine increases molecular weight; difluorophenyl introduces aromatic fluorine for metabolic stability .

Tautomerism and Reactivity

Pyridinones exhibit tautomerism between the keto (2-pyridinone) and enol (2-hydroxypyridine) forms. The trifluoro-hydroxyethyl group in the target compound likely stabilizes the keto form due to the electron-withdrawing CF₃ group, reducing enolization compared to non-fluorinated analogs like 4-hydroxy-6-methyl-2(1H)-pyridinone . In contrast, compounds with hydroxyl groups at the 3- or 5-positions (e.g., 3-hydroxy-1-(pentafluoroethyl)-2(1H)-pyridinone) may exhibit altered tautomeric equilibria due to steric and electronic effects .

Pharmacological and Functional Implications

  • However, this may reduce aqueous solubility, a trade-off observed in fluorinated pharmaceuticals .
  • Antifungal Activity : Ciclopirox (6-cyclohexyl-4-methyl analog) demonstrates that bulky substituents at the 6-position improve antifungal efficacy. The trifluoro-hydroxyethyl group in the target compound may offer similar advantages but with distinct binding interactions due to fluorine’s electronegativity .
  • Metabolic Stability: Aromatic fluorine in 4-[(2,4-difluorophenyl)methoxy]-6-methyl-2(1H)-pyridinone () resists oxidative metabolism. The target compound’s aliphatic CF₃ group may confer stability against enzymatic degradation but could introduce unique metabolic pathways .

Biological Activity

2(1H)-Pyridinone, 4-(2,2,2-trifluoro-1-hydroxyethyl)-, also known by its CAS number 251352-67-7, is a derivative of pyridinone with significant biological implications. Its molecular formula is C7H6F3NO2, and it has been studied for various pharmacological activities, including its potential as an anti-inflammatory and anticancer agent.

The compound features a trifluoroethyl group which enhances its lipophilicity and biological activity. The molecular weight is approximately 193.12 g/mol. Key chemical properties include:

PropertyValue
Molecular FormulaC7H6F3NO2
Molecular Weight193.12 g/mol
Boiling Point402.7 ± 45.0 °C
Density1.451 ± 0.06 g/cm³
pKa11.36 ± 0.10

Biological Activities

Research indicates that derivatives of pyridinones exhibit a range of biological activities:

1. Anticancer Activity
Studies have shown that pyridinone derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to 2(1H)-pyridinone have demonstrated significant cytotoxicity against various cancer cell lines. A notable study by Xia et al. reported that specific pyridinone derivatives led to apoptosis in tumor cells with IC50 values as low as 49.85 μM .

2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Hydroxypyridinones are known to chelate metal ions, which can modulate inflammatory pathways . This mechanism may contribute to the observed reduction in inflammation markers in preclinical models.

3. Metal Chelation
The ability of hydroxypyridinones to chelate metals has implications for treating conditions associated with metal overload, such as neurodegenerative diseases . The chelation mechanism involves the formation of stable complexes with metal ions, which can mitigate oxidative stress.

Case Studies

Several case studies highlight the efficacy of pyridinone derivatives:

  • Case Study 1: Antitumor Activity
    In a study evaluating the effects of various pyridinone derivatives on human cancer cell lines (HeLa, A549), one derivative exhibited an IC50 value of 7.01 ± 0.60 µM against HeLa cells, indicating potent antitumor activity .
  • Case Study 2: Inhibition of Inflammatory Markers
    A series of experiments demonstrated that certain derivatives could significantly lower levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Research Findings

Recent advancements in drug design have focused on optimizing the structure of pyridinone derivatives to enhance their biological activity:

  • Structure-Activity Relationship (SAR) Studies : Investigations into the SAR have revealed that modifications at specific positions on the pyridinone ring can lead to increased potency against cancer cell lines .
  • Mechanistic Studies : Research has indicated that some pyridinones may exert their effects through the inhibition of specific kinases involved in cell proliferation and survival pathways .

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